molecular formula C21H15ClN2O4 B4656685 N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide

N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide

Cat. No. B4656685
M. Wt: 394.8 g/mol
InChI Key: LCWBBVMAGCKOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide, also known as BDBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBCA is a synthetic compound that has been synthesized using various methods, and research has been conducted to explore its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide is not fully understood, but studies have suggested that it may act through various pathways. N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized using various methods, allowing for optimization of yields. Additionally, N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria and fungi. However, one limitation is that the mechanism of action of N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide is not fully understood, making it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide. One direction is to further explore its mechanism of action to optimize its use in laboratory experiments. Additionally, further research is needed to determine the optimal dosage and administration of N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide for its various applications. Furthermore, research is needed to explore the potential of N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide in combination with other drugs or therapies for enhanced efficacy. Finally, research is needed to explore the potential of N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide in other applications, such as in the treatment of other diseases or in the development of new drugs.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various disease models. Additionally, N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide has been studied for its antimicrobial properties and has shown potential in inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c22-14-7-5-13(6-8-14)20(25)24-17-4-2-1-3-16(17)21(26)23-15-9-10-18-19(11-15)28-12-27-18/h1-11H,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWBBVMAGCKOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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